2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory drugs. Its structure includes a fluorophenyl group and a methylsulfonyl moiety attached to a butanoic acid backbone, indicating its potential as a bioactive molecule. The compound has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory response.
The compound is classified under the category of amino acids and derivatives, specifically as an alpha-amino acid derivative due to the presence of both an amino group and a carboxylic acid group. It is cataloged in various chemical databases such as PubChem, where it is identified by the molecular formula C11H14FNO4S and a molecular weight of 275.30 g/mol .
The synthesis of 2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid typically involves several steps:
The molecular structure of 2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid can be described using various structural representations:
InChI=1S/C11H14FNO4S/c1-3-10(11(14)15)13(18(2,16)17)9-6-4-8(12)5-7-9/h4-7,10H,3H2,1-2H3,(H,14,15)
CCC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C
These representations confirm the presence of functional groups that contribute to its reactivity and biological activity .
The chemical reactivity of 2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is primarily governed by its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study .
The mechanism of action for 2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid primarily involves its role as a COX-2 inhibitor:
The physical and chemical properties of 2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid include:
These properties are essential for understanding how the compound behaves in biological systems and its potential formulation as a therapeutic agent .
The primary application of 2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid lies in medicinal chemistry:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: